molecular formula C16H16N4O5 B3896473 6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone

6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone

Cat. No. B3896473
M. Wt: 344.32 g/mol
InChI Key: ICKKKLRKKUNCMN-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, especially in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to bind to certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Additionally, the compound has been shown to exhibit anti-viral activity against certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized in high purity and high yield. It has been extensively studied for its potential applications in scientific research, and its mechanism of action is well-understood. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied for its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone. One potential direction is the development of novel drugs and therapies based on the compound's mechanism of action. The compound has been shown to exhibit significant anti-inflammatory and anti-tumor properties, which can be further explored for the development of new drugs. Another potential direction is the investigation of the compound's potential toxicity and safety profile. This can be important for the development of new drugs and therapies based on the compound. Additionally, the compound can be further studied for its potential applications in the field of virology, especially for the development of new anti-viral drugs.

Scientific Research Applications

6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been used in various studies to investigate the mechanism of action of various cellular processes and pathways. It has also been used as a tool compound to develop novel drugs and therapies for various diseases.

properties

IUPAC Name

4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c21-15-14(20(23)24)16(22)18-13(17-15)6-3-11-1-4-12(5-2-11)19-7-9-25-10-8-19/h1-6H,7-10H2,(H2,17,18,21,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKKLRKKUNCMN-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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